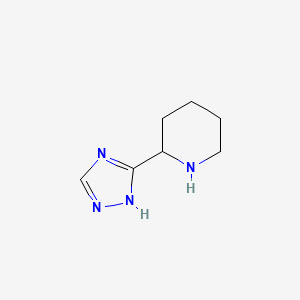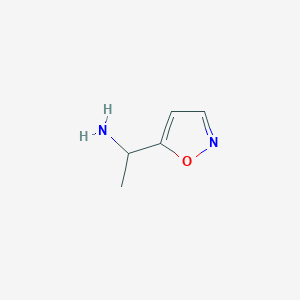![molecular formula C65H70Cl2N2O6P2Ru B3030695 [4-[5-双(3,5-二甲苯基)膦基-1,3-苯二氧杂环-4-基]-1,3-苯二氧杂环-5-基]-双(3,5-二甲苯基)膦;(2S)-1,1-双(4-甲氧苯基)-3-甲基丁烷-1,2-二胺;二氯钌 CAS No. 944450-44-6](/img/structure/B3030695.png)
[4-[5-双(3,5-二甲苯基)膦基-1,3-苯二氧杂环-4-基]-1,3-苯二氧杂环-5-基]-双(3,5-二甲苯基)膦;(2S)-1,1-双(4-甲氧苯基)-3-甲基丁烷-1,2-二胺;二氯钌
描述
The compound of interest, "[4-[5-Bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium," is a complex molecule that likely involves multiple phosphorus centers and a ruthenium metal core. The structure suggests a combination of phosphine ligands with a chelating diamine, potentially used in catalysis or as part of a coordination complex.
Synthesis Analysis
The synthesis of complex phosphine ligands can be achieved through aromatic nucleophilic substitution reactions, as demonstrated in the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene . This method could potentially be applied to the synthesis of the bis(phosphanyl)benzodioxol components of the compound . Additionally, the synthesis of ruthenium complexes often involves reactions with dienes, as seen in the formation of bis(η^5-dienyl)ruthenium(II) compounds . This method could be relevant for incorporating the ruthenium center into the compound.
Molecular Structure Analysis
The molecular structure of such a compound would likely exhibit significant steric hindrance due to the presence of bulky substituents like 3,5-dimethylphenyl groups. This can lead to large bond angles around phosphorus atoms, as observed in related bis(phosphino)benzenes . The presence of a chelating diamine ligand would also influence the geometry around the ruthenium center, potentially leading to a variety of coordination environments.
Chemical Reactions Analysis
The compound may participate in catalytic cycles, especially in reactions involving alkenes or alkynes. For instance, palladium complexes with phosphine ligands have been shown to catalyze the methoxycarbonylation of alkynes to form esters . While the compound contains ruthenium instead of palladium, it is conceivable that it could act in a similar catalytic capacity, given the right reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the benzodioxol and phosphanyl groups. These could confer high solubility in organic solvents, as seen in polyamides derived from similar diamines . The fluorinated and methylated substituents on the aromatic rings could also affect the thermal stability, solubility, and electronic properties of the compound, as observed in fluorinated polyimides . The electronic properties of the phosphorus centers, in particular, would be of interest, as they could impact the redox behavior of the compound.
科学研究应用
催化反应和络合物形成
- Baratta 等人 (2010) 的研究探索了包括 [OsX2(二膦配体)(二胺)] 在内的锇配合物,用于羰基化合物的氢化,揭示了它们在催化应用中的潜力 (Baratta, Barbato, Magnolia, Siega, & Rigo, 2010).
- Ouyang、Nishino 和 Kurosawa (1997) 进行了一项关于锰(III)介导的烯烃和活性亚甲基化合物环化反应的研究,涉及类似的复杂化合物,突出了潜在的合成应用 (Ouyang, Nishino, & Kurosawa, 1997).
分子合成与表征
- Liaw 等人 (2002) 描述了从与目标化合物相似的复杂二胺衍生的新型聚酰胺的合成和表征,强调了它们的溶解性和热性能 (Liaw, Huang, Hsu, & Chen, 2002).
- 2007 年,Sarma、Tamuly 和 Baruah 研究了 N-取代双酚作为三芳甲基阳离子的前体,使用相关化合物,提出了在染料合成和表征中的应用 (Sarma, Tamuly, & Baruah, 2007).
聚合物科学与材料工程
- Skupov 等人 (2007) 研究了用于丙烯酸酯与乙烯共聚的钯芳基磺酸膦催化剂,表明类似配合物在聚合物生产中的相关性 (Skupov, Marella, Simard, Yap, Allen, Conner, Goodall, & Claverie, 2007).
- Hwang、Li 和 Wang (2006) 针对含有大环脂族部分的双马来酰亚胺树脂的合成和性能进行了一项研究,该树脂与所讨论的化合物相关,突出了其在增强聚合物性能方面的潜力 (Hwang, Li, & Wang, 2006).
作用机制
Target of Action
The primary target of the compound RuCl2[(S)-(DM-SEGPHOS®)][(S)-DAIPEN] is the heme aggregation process . This process has been reported to be fast and spontaneous at or near water-lipid interfaces . The compound binds to hematin in solution and inhibits aggregation to β-hematin .
Mode of Action
The compound interacts with its target by binding to hematin in solution and inhibiting its aggregation to β-hematin . The heme aggregation inhibition activity of the compound is significantly higher than that of chloroquine diphosphate when measured at the interface of n-octanol-aqueous acetate buffer mixtures under acidic conditions modeling the food vacuole of the parasite .
Biochemical Pathways
The compound affects the heme aggregation process, which is a crucial part of the biochemical pathway in the parasite Plasmodium falciparum . By inhibiting this process, the compound disrupts the normal functioning of the parasite, leading to its death .
Pharmacokinetics
The compound is rapidly hydrolyzed in aqueous solution to [RuCl(OH2)3(CQ)]2[Cl]2, which is probably the active species . Partition coefficient measurements confirmed that the compound is considerably more lipophilic than chloroquine in n-octanol-water mixtures at pH ∼ 5 . This suggests that the compound has good bioavailability and can effectively reach its target in the body .
Result of Action
The result of the compound’s action is the inhibition of the heme aggregation process in the parasite Plasmodium falciparum . This leads to the death of the parasite, thus exhibiting antimalarial activity .
Action Environment
The action of the compound is influenced by environmental factors such as the pH and lipid content of the environment . The compound’s heme aggregation inhibition activity is significantly higher at the interface of n-octanol-aqueous acetate buffer mixtures under acidic conditions . This suggests that the compound’s action, efficacy, and stability are influenced by the lipid content and pH of the environment .
属性
IUPAC Name |
[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H44O4P2.C19H26N2O2.2ClH.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h9-24H,25-26H2,1-8H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2/t;18-;;;/m.0.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSABKQFPIPYOT-OGLOXHGMSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)[C@@H](C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H70Cl2N2O6P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746229 | |
| Record name | [4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1209.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[5-Bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium | |
CAS RN |
944450-44-6 | |
| Record name | [4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RuCl2[(S)-dm-segphos(regR)][(S)-daipen] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



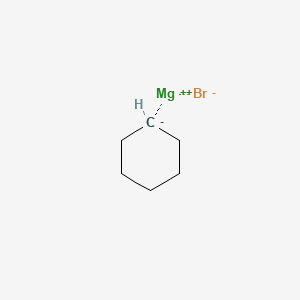
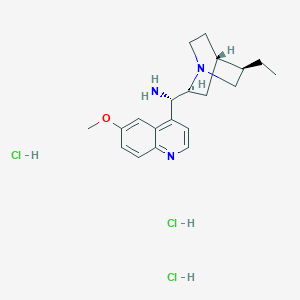
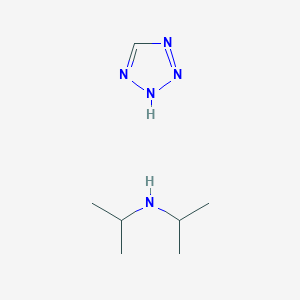
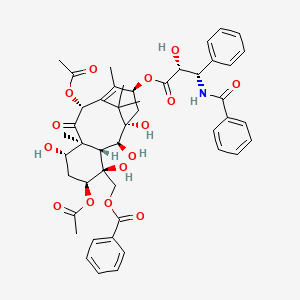

![3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B3030619.png)
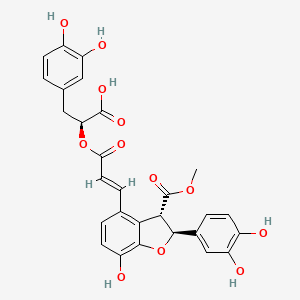
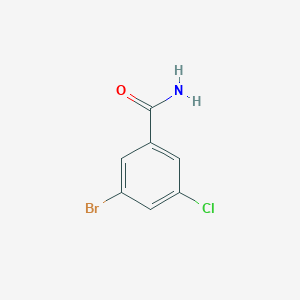
![2-[2-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B3030624.png)
